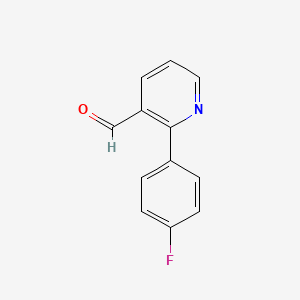

2-(4-Fluorophenyl)nicotinaldehyde

説明

2-(4-Fluorophenyl)nicotinaldehyde (CAS: 885950-17-4) is a fluorinated aromatic aldehyde featuring a pyridine ring substituted with an aldehyde group at position 2 and a 4-fluorophenyl group at position 3 of the pyridine scaffold. This compound is characterized by high purity (≥95%) and is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde moiety, which enables condensation and nucleophilic addition reactions .

特性

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWLDISGWOJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377503 | |

| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-17-4 | |

| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Fluorophenyl)nicotinaldehyde involves the reaction of 4-fluorobenzeneboronic acid with 2-bromo-3-formylpyridine . This reaction typically occurs under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of a base like potassium carbonate in a solvent such as dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-(4-Fluorophenyl)nicotinaldehyde are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)nicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

Oxidation: 2-(4-Fluorophenyl)nicotinic acid.

Reduction: 2-(4-Fluorophenyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

2-(4-Fluorophenyl)nicotinaldehyde is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of 2-(4-Fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .

類似化合物との比較

Key Structural Analogs

The following table summarizes structurally related fluorophenyl-substituted nicotinaldehyde derivatives, highlighting variations in substituent positions and molecular properties:

| Compound Name | CAS Number | Fluorophenyl Position | Pyridine Substitution | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)nicotinaldehyde | 885950-17-4 | Para (4-) | Position 2 | 215.21 | Reference |

| 5-(4-Fluorophenyl)nicotinaldehyde | 381684-96-4 | Para (4-) | Position 5 | 215.21 | 0.74 |

| 6-(3-Fluorophenyl)nicotinaldehyde | 898795-81-8 | Meta (3-) | Position 6 | 215.21 | 0.82 |

| 6-(4-Fluorophenyl)nicotinaldehyde | 135958-93-9 | Para (4-) | Position 6 | 215.21 | 0.78 |

| 2-(2-Fluorophenyl)nicotinaldehyde | 1227582-82-2 | Ortho (2-) | Position 2 | 215.21 | N/A |

Data Sources : Similarity scores derived from structural alignment algorithms in and ; molecular weights calculated based on formulae in .

Impact of Substituent Positioning

Fluorine Position :

- The para-fluorophenyl group in 2-(4-Fluorophenyl)nicotinaldehyde provides electronic stabilization via resonance, enhancing the electrophilicity of the aldehyde group compared to meta- or ortho-substituted analogs .

- Ortho-substituted derivatives (e.g., 2-(2-Fluorophenyl)nicotinaldehyde) exhibit steric hindrance, reducing reactivity in planar-dependent reactions .

Pyridine Substitution :

- Aldehyde placement at position 2 (vs. 5 or 6) influences molecular planarity. For instance, 5-(4-Fluorophenyl)nicotinaldehyde (similarity score 0.74) adopts a less planar conformation due to steric clashes between the fluorophenyl group and the pyridine ring, as observed in isostructural thiazole derivatives .

Physicochemical Properties

- Solubility : Derivatives with para-fluorophenyl groups (e.g., 2-(4-Fluorophenyl)nicotinaldehyde) display higher solubility in polar aprotic solvents like dimethylformamide (DMF), a common crystallization solvent for isostructural compounds .

- Crystallinity : Isostructural analogs (e.g., thiazole derivatives in ) crystallize in triclinic systems (P¯I symmetry), suggesting similar packing efficiencies for para-substituted fluorophenyl compounds.

Aldehyde Reactivity

The aldehyde group in 2-(4-Fluorophenyl)nicotinaldehyde participates in oxime formation, as seen in analogs like 2-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime (CAS: 478031-00-4) . Such reactions are critical for generating bioactive Schiff base complexes.

Comparative Bioactivity

- Antimicrobial Potential: Fluorophenyl-substituted aldehydes exhibit enhanced antimicrobial activity compared to hydroxyl- or chlorophenyl analogs (e.g., 2-(4-Hydroxyphenyl)acetamide in ), attributed to fluorine’s electronegativity and lipid solubility .

- Drug Intermediate Utility: Unlike 2-(4-Fluorophenoxy)nicotinic acid (CAS: 872882-89-8), which is a carboxylic acid derivative used in final drug formulations, 2-(4-Fluorophenyl)nicotinaldehyde serves as a precursor due to its reactive aldehyde group .

生物活性

2-(4-Fluorophenyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, notable for its unique structural features that confer significant biological activities. This compound has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article delves into the biological activity of 2-(4-Fluorophenyl)nicotinaldehyde, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(4-Fluorophenyl)nicotinaldehyde is C12H10FNO, characterized by a pyridine ring and a fluorinated phenyl group. The presence of fluorine enhances both lipophilicity and metabolic stability, which are critical for drug development. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that 2-(4-Fluorophenyl)nicotinaldehyde exhibits a range of biological activities attributed to its interactions with various enzymes and receptors. Notably, studies have shown that:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, suggesting potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.

- Receptor Interaction : It interacts with various receptors, including those involved in neurotransmission, which may contribute to neuroprotective effects.

The biological activity of 2-(4-Fluorophenyl)nicotinaldehyde is primarily mediated through:

- Hydrogen Bonding : The compound forms hydrogen bonds with target enzymes and receptors, enhancing binding affinity.

- Hydrophobic Interactions : Fluorine substituents facilitate hydrophobic interactions, improving selectivity and potency.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)nicotinaldehyde typically involves several key steps:

- Formation of the Pyridine Ring : Starting from appropriate precursors like nicotinic acid derivatives.

- Fluorination : Introduction of the fluorine atom at the para position on the phenyl group using fluorinating agents.

- Aldehyde Formation : Conversion of the intermediate products into aldehyde derivatives through oxidation reactions.

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective properties of 2-(4-Fluorophenyl)nicotinaldehyde in SH-SY5Y neuroblastoma cells. The compound demonstrated a significant reduction in calcium overload induced by depolarization, suggesting potential applications in treating neurodegenerative diseases where calcium dysregulation is a hallmark.

Anticancer Activity

In vitro assays have shown that 2-(4-Fluorophenyl)nicotinaldehyde exhibits inhibitory effects on cancer cell proliferation. For instance, it was tested against various cancer cell lines, demonstrating IC50 values comparable to established anticancer agents. Molecular docking studies indicated that the compound binds effectively to the ATP-binding site of key oncogenic receptors.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。